Cas no 28345-57-5 (methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride)

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound featuring both an ester and an amine functional group, rendered as its hydrochloride salt for enhanced stability. The rigid bicyclo[2.2.2]octane scaffold imparts structural rigidity, making it valuable in medicinal chemistry and drug development, particularly for designing conformationally constrained analogs. The presence of the aminomethyl group allows for further derivatization, while the ester moiety offers reactivity for hydrolysis or other transformations. This compound is suited for applications in peptide mimetics, ligand design, and as a building block in synthetic organic chemistry. Its hydrochloride form ensures improved handling and solubility in polar solvents.
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride structure
28345-57-5 structure
Product Name:methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
CAS No:28345-57-5
MF:C11H19NO2HCL
MW:233.73
MDL:MFCD29060089
CID:5145606
PubChem ID:70579845
Update Time:2026-03-03

methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
    • SCHEMBL11403271
    • 28345-57-5
    • PS-17853
    • MFCD29060089
    • A1-40065
    • Methyl 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylate HCl
    • CS-0136958
    • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
    • EN300-21838508
    • SY313601
    • AT33506
    • MDL: MFCD29060089
    • Inchi: 1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H
    • InChI Key: NUPROTAKRQAPKK-UHFFFAOYSA-N
    • SMILES: NCC12CCC(C(OC)=O)(CC1)CC2.Cl

Computed Properties

  • Exact Mass: 233.1182566g/mol
  • Monoisotopic Mass: 233.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Pricemore >>

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methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:28345-57-5)methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Order Number:A1084838
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):153.0/311.0/1088.0
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Additional information on methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

Methyl 4-(Aminomethyl)Bicyclo[2.2.2]Octane-1-Carboxylate Hydrochloride: A Versatile Building Block in Modern Chemistry

In the ever-evolving landscape of pharmaceutical and organic chemistry, methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 28345-57-5) has emerged as a compound of significant interest. This bicyclic derivative, characterized by its unique bridged ring structure and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. The compound's structural rigidity and functional versatility make it particularly valuable in drug discovery programs targeting neurological and metabolic disorders.

The molecular architecture of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate HCl combines several pharmacophoric elements: a sterically constrained bicyclic framework, a nucleophilic aminomethyl group, and an ester functionality. This combination enables diverse chemical transformations, answering the growing demand for three-dimensional scaffolds in medicinal chemistry – a hot topic in current drug development to address flat molecule limitations.

Recent literature highlights the compound's utility in developing novel CNS-active compounds, particularly as researchers seek alternatives to traditional aromatic systems. The bicyclo[2.2.2]octane core provides exceptional metabolic stability while maintaining desirable physicochemical properties, addressing common challenges in blood-brain barrier penetration – a frequent search query among neuropharmacology researchers.

From a synthetic perspective, CAS 28345-57-5 offers multiple handles for modification. The primary amine hydrochloride participates in amide couplings and reductive aminations, while the methyl ester can undergo hydrolysis or transesterification. These features make it invaluable for constructing fragment libraries in drug discovery, a trending approach in pharmaceutical R&D to tackle complex biological targets.

The compound's stability under various conditions has made it a preferred choice for high-throughput screening applications. Its crystalline hydrochloride salt form ensures excellent shelf-life and handling characteristics, important considerations for industrial-scale applications. These practical advantages align with current industry priorities of developability and process chemistry friendliness.

In material science applications, derivatives of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate have shown promise in creating advanced polymers with unique mechanical properties. The rigid bicyclic structure imparts exceptional thermal stability to resulting materials, addressing growing interest in high-performance engineering plastics.

Analytical characterization of 28345-57-5 typically involves HPLC purity analysis, proton NMR, and mass spectrometry – techniques frequently searched by quality control specialists. The compound's well-defined spectral signatures facilitate its identification in complex reaction mixtures, an advantage for process monitoring.

As the pharmaceutical industry increasingly focuses on three-dimensional drug-like molecules, the demand for bridged bicyclic building blocks like this compound continues to rise. Its applications extend beyond traditional small molecules to peptide mimetics and conformationally restricted analogs, areas experiencing rapid growth in therapeutic development.

Environmental and safety assessments of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride indicate favorable profiles for research and production use. Proper handling requires standard laboratory precautions, with particular attention to the hydrochloride salt's hygroscopic nature – a practical consideration often queried by first-time users.

The future outlook for CAS 28345-57-5 remains promising as research explores its potential in catalysis and supramolecular chemistry. Its structural features may enable novel applications in molecular recognition systems, aligning with cutting-edge interests in chemical biology and smart materials.

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Amadis Chemical Company Limited
(CAS:28345-57-5)methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
A1084838
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):153.0/311.0/1088.0
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